Molecular Weight and Lipophilicity Differentiation Versus Carbonyl-Linked Analog (CAS 941970-45-2)
CAS 941943-04-0 possesses a molecular weight of 436.53 g/mol and a computed XLogP3 of 3.1, compared to its closest carbonyl-linked analog CAS 941970-45-2 (N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide) at 422.5 g/mol [1][2]. The 14-Da mass increment arises from the oxoethyl (–CH2–CO–) spacer replacing the carbonyl (–CO–) linker, which also adds one additional rotatable bond (6 vs. 5) and increases TPSA (103 Ų vs. approximately 95 Ų estimated for the carbonyl analog) [1]. This difference places CAS 941943-04-0 closer to the mean molecular weight of oral drugs but with a higher TPSA, predicting moderately reduced passive membrane permeability relative to its carbonyl-linked comparator [3].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 436.53 g/mol; XLogP3 = 3.1; TPSA = 103 Ų; Rotatable bonds = 6 |
| Comparator Or Baseline | CAS 941970-45-2: MW = 422.5 g/mol; XLogP3 ≈ 2.8 (estimated); TPSA ≈ 95 Ų (estimated); Rotatable bonds ≈ 5 |
| Quantified Difference | ΔMW = +14 g/mol; ΔXLogP3 ≈ +0.3; ΔTPSA ≈ +8 Ų; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem (release 2025.09.15); XLogP3 algorithm |
Why This Matters
The higher TPSA and additional rotatable bond of CAS 941943-04-0 predict altered passive permeability and conformational entropy upon target binding versus the carbonyl-linked analog, directly impacting suitability for cell-based versus biochemical screening formats.
- [1] PubChem Compound Summary for CID 18567892, CAS 941943-04-0. NCBI. Accessed April 2026. View Source
- [2] Kuujia Product Page for CAS 941970-45-2, N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide. Accessed April 2026. Note: MW and formula confirmed; quantitative bioactivity data not available. View Source
- [3] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. 2002;45(12):2615-2623. View Source
